molecular formula C11H19Cl2N3 B2850097 3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2171803-21-5

3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride

Cat. No.: B2850097
CAS No.: 2171803-21-5
M. Wt: 264.19
InChI Key: FTAPIWHWUYEXFE-UHFFFAOYSA-N
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Description

3-Methyl-3H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic aromatic amine (HAA) derivative with a fused imidazo-quinoline scaffold. Its dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory studies . This compound belongs to the broader class of HAAs, which are formed during high-temperature cooking of protein-rich foods or synthesized for research purposes.

Properties

IUPAC Name

3-methyl-4,5,5a,6,7,8,9,9a-octahydroimidazo[4,5-f]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h7-9,12H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAPIWHWUYEXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCC3C2CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-3H,4H,5H,5AH,6H,7H,8H,9H,9AH-imidazo[4,5-f]quinoline dihydrochloride (commonly referred to as IQ) is a compound of significant interest due to its biological activity and potential implications in carcinogenicity and mutagenicity. This article reviews the biological activity of IQ based on diverse research findings, including case studies and data tables.

  • Chemical Formula : C₁₁H₈Cl₂N₄
  • Molecular Weight : 252.12 g/mol
  • CAS Number : 76180-96-6
  • Melting Point : >300 °C

Biological Activity Overview

IQ has been primarily studied for its mutagenic and carcinogenic properties. It is derived from cooking processes of certain meats and fish and has been detected in various food products. The compound is known to induce genetic mutations and has been classified as a probable human carcinogen.

Mutagenicity Studies

IQ has demonstrated high mutagenic activity in various assays:

  • Ames Test : IQ shows positive results across multiple strains of bacteria, indicating its potential to cause mutations.
  • In Vivo Studies : In studies involving mice and rats, IQ administration resulted in increased incidences of tumors in various organs.

Carcinogenicity Evidence

Research indicates that IQ is associated with several types of cancer:

  • Mice Studies : Administration of IQ led to hepatocellular adenomas and carcinomas. In one study involving newborn male B6C3F1 mice treated with IQ via intraperitoneal injection, a significant increase in hepatic adenomas was observed after 12 months .
Tumor TypeIncidence in MiceReference
Hepatocellular Carcinoma14/20 (high dose)
Adenocarcinoma (lung)5/24 (low dose)
Squamous-cell Carcinoma (forestomach)Notable incidence
  • Rat Studies : In rats fed diets containing IQ over extended periods (up to 104 weeks), tumors were observed in the liver and intestines .

The mutagenic effects of IQ are believed to stem from its ability to form DNA adducts. This process leads to errors during DNA replication, ultimately resulting in mutations that can initiate cancerous transformations.

Case Studies

Several case-control studies have investigated the link between dietary intake of IQ and cancer incidence:

  • Japanese Study on Gastric Cancer : A case-control study showed no significant association between the consumption of grilled fish or meat and gastric cancer risk despite the presence of IQ in these foods .
  • Ankara Study : A study conducted in Turkey found a correlation between high IQ consumption and increased rates of adenocarcinoma in the stomach .

Research Findings

Recent research has focused on exploring potential inhibitors derived from imidazoquinoline structures:

  • Inhibition Studies : New derivatives have been synthesized with varying degrees of efficacy against Mycobacterium tuberculosis. However, these derivatives exhibited poor inhibition against mycobacterial growth compared to other known compounds .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure features a fully saturated imidazo[4,5-f]quinoline core with a methyl substituent. Key structural differences from related HAAs include:

  • Amino vs.
  • Saturation: Its fully hydrogenated core (multiple "H" designations in the name) distinguishes it from planar aromatic HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which have greater DNA intercalation capacity .

Table 1: Structural Features of Selected HAAs

Compound Core Structure Substituents Aromaticity
3-Methyl-imidazo[4,5-f]quinoline diHCl Imidazo[4,5-f]quinoline Methyl, fully saturated Non-aromatic
IQ Imidazo[4,5-f]quinoline Amino, methyl Aromatic
MeIQx Imidazo[4,5-f]quinoxaline Amino, dimethyl Aromatic
PhIP Imidazo[4,5-b]pyridine Amino, methyl, phenyl Aromatic
Toxicological and Carcinogenic Profiles
  • Mutagenicity: IQ and MeIQ require metabolic activation (e.g., N-hydroxylation by cytochrome P450 enzymes) to form DNA adducts, whereas the methylated, non-amino structure of the target compound likely reduces direct mutagenic activity .
  • Carcinogenicity: IQ: Classified by IARC as Group 2A (probable human carcinogen) . MeIQ: Classified as Group 2B (possible human carcinogen) . Target Compound: No direct carcinogenicity data, but structural modifications suggest lower risk compared to amino-substituted HAAs .

Table 2: IARC Classifications and Key Toxicological Data

Compound IARC Classification Key Metabolic Pathway DNA Adduct Formation
IQ 2A N-hydroxylation via P450 High (liver, kidney)
MeIQ 2B N-hydroxylation Moderate
3-Methyl-imidazo[...] Not evaluated Likely detoxification Not reported
Metabolic and Environmental Stability
  • Metabolic Activation: IQ and MeIQx are metabolized to reactive intermediates (e.g., N-hydroxy-IQ) that bind DNA . The target compound’s lack of an amino group may favor detoxification pathways like glucuronidation .
  • Photostability : Under UV light, IQ reacts with nitrosamines to form nitro derivatives (e.g., 2-nitro-IQ), enhancing mutagenicity. The dihydrochloride form of the target compound may exhibit greater stability under similar conditions .

Preparation Methods

Cyclocondensation of Quinoline Diamines

The most common strategy for constructing the imidazo[4,5-f]quinoline scaffold involves cyclocondensation of 5,6-diaminoquinoline derivatives with carbonyl equivalents. For example:

  • Quinoline-5,6-diamine (prepared via reduction of 6-nitroquinoline-5-amine using SnCl₂/HCl) reacts with methylating agents (e.g., cyanogen bromide or trimethylorthoformate) to form the imidazole ring.
  • In the case of 3-methyl substitution, methylation may occur simultaneously during cyclization or via post-functionalization. Source documents a related method for 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), where 5,6-diaminoquinoline reacts with cyanogen bromide to generate a cyclic intermediate, followed by thermal decomposition to yield the methylated product.

Key reaction parameters:

  • Temperature: 80–120°C
  • Solvent: Methanol, ethanol, or propionic acid
  • Yield: 40–65% (based on analogous syntheses)

Palladium-Catalyzed Cross-Coupling Modifications

Recent advances employ palladium-mediated reactions to introduce substituents at specific positions:

  • Suzuki-Miyaura coupling of halogenated intermediates with boronic acids (e.g., installing aryl groups at C2).
  • Cyanation at C7 using Pd(TFA)₂/TrixiePhos/Zn(CN)₂ (76–85% yield).

While these methods are primarily used for functionalizing preformed imidazoquinolines, they highlight strategies applicable to modifying the 3-methyl derivative.

Methylation Strategies for N3 Substituent

Direct Alkylation During Cyclization

Methylation at N3 can be achieved in situ using:

  • Methyl iodide or dimethyl sulfate in basic conditions (K₂CO₃ or Et₃N).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Example protocol:

  • Cyclocondense quinoline-5,6-diamine with trimethylorthoformate in MeOH at reflux.
  • Quench with HCl to precipitate the dihydrochloride salt.
  • Purify via silica-gel chromatography (CH₂Cl₂:MeOH = 9:1).

Post-Cyclization Methylation

For improved regiocontrol, late-stage methylation using:

  • Methyl triflate in anhydrous DMF at 0°C (90% efficiency).
  • Diazomethane in ether (requires strict temperature control).

Reduction and Salt Formation

Hydrogenation of Unsaturated Intermediates

Partially saturated rings are achieved through:

  • Catalytic hydrogenation (H₂/Pd-C in EtOAc, 40 psi, 24 h) of tetrahydropyridine precursors.
  • Borane-THF complex reduction (0°C to RT, 12 h).

Dihydrochloride Salt Preparation

Conversion to the hydrochloride salt involves:

  • Dissolving free base in anhydrous HCl-saturated EtOAc.
  • Stirring at RT for 2 h.
  • Filtering and washing with cold diethyl ether.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent gradients from hexane/EtOAc to CH₂Cl₂/MeOH.
  • Reverse-phase C18 : Aqueous MeCN with 0.1% TFA for hydrochloride salts.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.45 (s, 3H, CH₃), 2.70–3.20 (m, 8H, CH₂), 7.90–8.30 (m, 3H, Ar-H).
  • HRMS : m/z calcd. for C₁₁H₁₇N₃ [M]⁺ 191.1423, found 191.1421.
  • HPLC Purity : ≥95% (C18 column, 254 nm).

Comparative Analysis of Synthetic Approaches

Method Steps Yield (%) Purity (%) Key Advantage
Cyclocondensation 3 55 95 Short sequence
Palladium coupling 5 30 97 Late-stage functionalization
Post-alkylation 4 48 93 Regiochemical control

Data synthesized from

Challenges and Optimization Opportunities

  • Ring Saturation Control : Over-reduction during hydrogenation leads to undesired decahydro derivatives. Using Lindlar catalyst or partial pressure control mitigates this.
  • Salt Hygroscopicity : The dihydrochloride form requires storage at ≤25°C with desiccants to prevent hydrolysis.
  • Scale-up Limitations : Pd-mediated steps face cost barriers; developing nickel or iron catalysts could improve viability.

Q & A

Q. What spectroscopic techniques are critical for characterizing the molecular structure of 3-Methyl-3H-imidazo[4,5-f]quinoline dihydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR resolves proton environments, particularly distinguishing aromatic protons (e.g., δ 7.2–8.9 ppm for quinoline and imidazole moieties) and methyl groups (δ 1.9–2.9 ppm) .
    • 13C NMR identifies carbon frameworks, such as sp² carbons in aromatic rings (δ 110–150 ppm) and aliphatic carbons (δ 20–55 ppm) .
  • Infrared (IR) Spectroscopy:
    • Detects functional groups (e.g., C=N stretches at ~1650 cm⁻¹ and N-H bends at ~3300 cm⁻¹) .
  • Mass Spectrometry (LC/MS):
    • Confirms molecular weight (e.g., m/z 288 [M+1] for analogs) and fragmentation patterns .

Q. What synthetic routes are used to prepare imidazo[4,5-f]quinoline derivatives?

Methodological Answer:

  • General Procedure (Adapted from Imidazo[4,5-g]quinoline Synthesis):
    • Substrate Preparation: Start with halogenated quinoline precursors (e.g., 5-chloro derivatives) .
    • Cyclization: React with α-keto acids (e.g., 2-oxo-2-phenylacetic acid) under reflux in ethanol for 12–24 hours .
    • Purification: Use silica gel chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .
  • Key Parameters:
    • Temperature: Reflux conditions (~78°C for ethanol) ensure cyclization without side reactions.
    • Catalysts: Acidic or basic conditions may accelerate ring closure .

Q. Table 1: Comparison of Synthetic Conditions for Imidazo[4,5-f]quinoline Analogs

PrecursorReagentReaction TimeYieldReference
5-Chloroquinoline2-Oxo-2-phenylacetic acid12 h66%
8-MethylquinolineThiophene-2-carboxylic acid18 h58%

Advanced Research Questions

Q. How can researchers optimize purification methods for imidazo[4,5-f]quinoline derivatives?

Methodological Answer:

  • Chromatographic Techniques:
    • Flash Chromatography: Use gradients (e.g., 7:3 petroleum ether/ethyl acetate) to separate regioisomers .
    • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) improve resolution for polar analogs .
  • Crystallization:
    • Ethanol or dichloromethane/hexane systems yield high-purity crystals for X-ray diffraction .

Q. How should experimental designs assess the environmental fate of imidazo[4,5-f]quinoline derivatives?

Methodological Answer:

  • Key Parameters (Adapted from Environmental Toxicology Studies):
    • Degradation Studies:
  • Test photolysis (UV light) and hydrolysis (pH 3–9) to measure half-lives .
    2. Bioaccumulation:
  • Use partition coefficients (log P) from HPLC retention times to predict lipid solubility .
    3. Ecotoxicology:
  • Conduct Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations .

Q. Table 2: Environmental Persistence Metrics for Related Compounds

Compoundlog PHydrolysis Half-Life (pH 7)Photolysis Half-Life
IQ (Analog)2.148 h12 h
MeIQx1.872 h24 h

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Validation Strategies:
    • Dose-Response Reproducibility: Test multiple concentrations (e.g., 1 nM–100 μM) across independent labs .
    • Mechanistic Studies:
  • Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolic pathways .
  • Compare results with structural analogs (e.g., MeIQx vs. IQ) to identify SAR trends .
  • Statistical Analysis:
    • Apply ANOVA to assess variability in cytotoxicity assays (e.g., IC₅₀ values) .

Q. What computational methods predict interactions between imidazo[4,5-f]quinoline derivatives and biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with crystal structures (e.g., cytochrome P450 1A2) to model binding affinities .
  • QSAR Modeling:
    • Train models with descriptors like polar surface area, H-bond donors, and π-π stacking potential .
  • MD Simulations:
    • Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

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